molecular formula C19H20N2O4 B2838664 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide CAS No. 1025630-40-3

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide

Cat. No.: B2838664
CAS No.: 1025630-40-3
M. Wt: 340.379
InChI Key: JTLFNCMZLLVERU-FOWTUZBSSA-N
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Description

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of such groups.

Scientific Research Applications

2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide include:

  • 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-methylprop-2-enamide
  • 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-ethylprop-2-enamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

(E)-2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)16(19(23)21-14-7-5-4-6-8-14)12-20-15-9-10-17(24-2)18(11-15)25-3/h4-12,22H,1-3H3,(H,21,23)/b16-13+,20-12?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHKDMRTQYBRL-HMMHOXNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=CC(=C(C=C1)OC)OC)\C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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